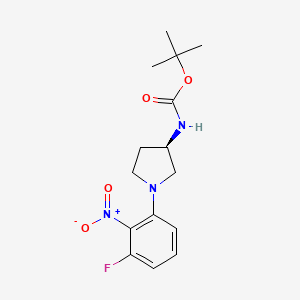
(R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Intermediate Applications
One significant application of compounds related to (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate involves their use as intermediates in the synthesis of more complex molecules. For example, the development of practical and scalable syntheses for intermediates in pharmaceutical manufacturing utilizes similar compounds. The process development and pilot-plant synthesis described by Li et al. (2012) in the manufacture of lymphocyte function-associated antigen 1 inhibitors highlight the importance of such compounds in synthesizing medication (Li et al., 2012).
Analytical Chemistry and Stereochemistry
Another research application pertains to the determination of absolute configuration of chiral molecules, which is crucial for understanding their pharmacological properties. The work by Procopiou et al. (2016) on determining the absolute configuration of related compounds using vibrational circular dichroism and chemical synthesis techniques underscores the role of these compounds in analytical chemistry and stereochemical investigations (Procopiou et al., 2016).
Material Science and Polymer Synthesis
In material science, the synthesis of polymers with specific functional groups or properties often requires intermediates similar to (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate. For instance, Lu et al. (2014) described the synthesis of aromatic diamine monomers containing pyridine heterocyclic groups and tert-butyl substituents for preparing poly(pyridine–imide)s. Such research demonstrates the compound's relevance in creating materials with desirable thermal stability and solubility characteristics (Lu et al., 2014).
Catalysis and Organic Transformations
Compounds with structures related to (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate also find applications in catalysis and organic transformations. The study by Ratnikov et al. (2011) on dirhodium-catalyzed oxidations exemplifies how similar compounds are utilized in catalytic processes to achieve selective oxidation of phenols and anilines, demonstrating their utility in synthetic organic chemistry (Ratnikov et al., 2011).
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)12-6-4-5-11(16)13(12)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWUSCKTSAXBI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)
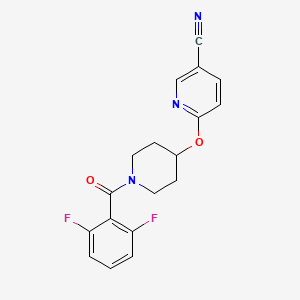

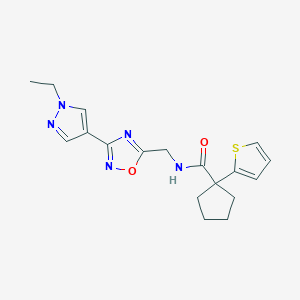

![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)

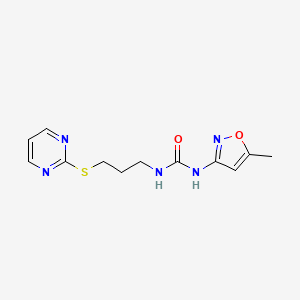
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2631690.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)
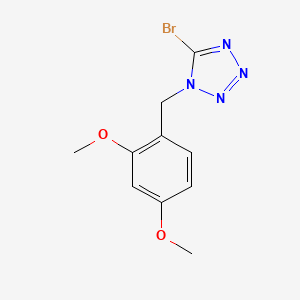
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)